molecular formula C14H14N6 B2595443 (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine CAS No. 537667-43-9

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2595443
CAS No.: 537667-43-9
M. Wt: 266.308
InChI Key: OAOSRUZSHSOQIL-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a hydrazinyl group attached to a purine ring, with an ethylbenzylidene moiety providing additional structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinylpurine with 4-ethylbenzaldehyde under basic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently converted to the desired product through an E-isomerization process. Common solvents used in this reaction include ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: Reduction of the hydrazinyl group can yield hydrazine or amine derivatives.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the purine ring can mimic natural nucleotides, interfering with nucleic acid metabolism and function.

Comparison with Similar Compounds

Similar Compounds

    6-Hydrazinylpurine: Lacks the ethylbenzylidene moiety but shares the hydrazinyl group.

    4-Ethylbenzylidenehydrazine: Contains the ethylbenzylidene moiety but lacks the purine ring.

    Purine Derivatives: Various purine derivatives with different substituents at the 6-position.

Uniqueness

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine is unique due to the combination of the hydrazinyl group and the ethylbenzylidene moiety attached to the purine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c1-2-10-3-5-11(6-4-10)7-19-20-14-12-13(16-8-15-12)17-9-18-14/h3-9H,2H2,1H3,(H2,15,16,17,18,20)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOSRUZSHSOQIL-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323298
Record name N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

537667-43-9
Record name N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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